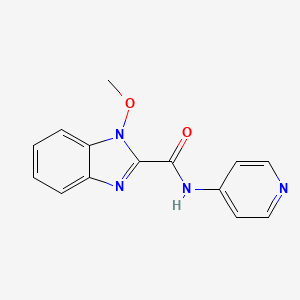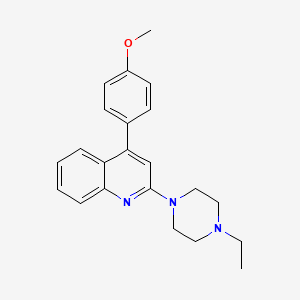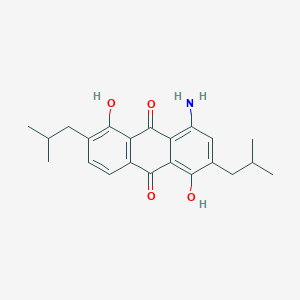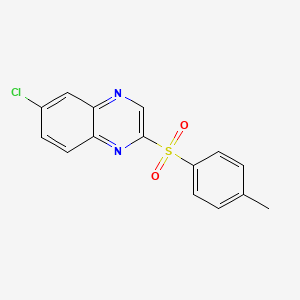
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 4-methylbenzene-1-sulfonyl group at the 2nd position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Sulfonylation: The 4-methylbenzene-1-sulfonyl group can be introduced by reacting the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and sulfonyl groups can direct further substitutions on the quinoxaline ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Sulfonylation: 4-Methylbenzenesulfonyl chloride, pyridine, triethylamine.
Nucleophilic Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Substituted Quinoxalines: Products with various substituents replacing the chlorine atom.
Quinoxaline N-oxides: Formed through oxidation reactions.
Dihydroquinoxalines: Formed through reduction reactions.
Scientific Research Applications
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can enhance binding affinity and specificity, while the quinoxaline core can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoxaline: Lacks the sulfonyl group, making it less versatile in certain applications.
2-(4-Methylbenzene-1-sulfonyl)quinoxaline: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Quinoxaline: The parent compound without any substituents, used as a basic scaffold in various chemical syntheses.
Uniqueness
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline is unique due to the presence of both the chlorine and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions and reactivities that are not observed in similar compounds.
Properties
CAS No. |
112080-04-3 |
|---|---|
Molecular Formula |
C15H11ClN2O2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
6-chloro-2-(4-methylphenyl)sulfonylquinoxaline |
InChI |
InChI=1S/C15H11ClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)15-9-17-14-8-11(16)4-7-13(14)18-15/h2-9H,1H3 |
InChI Key |
WJSKDYDGHQFRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


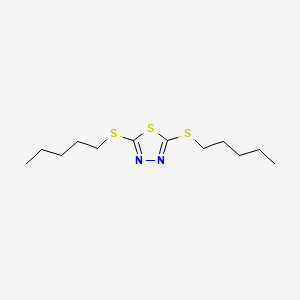
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
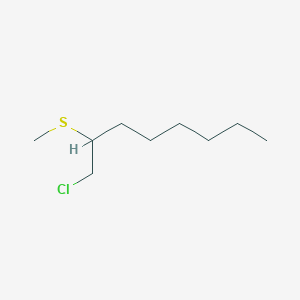

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
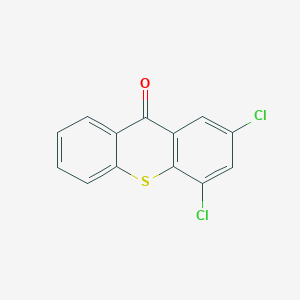
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
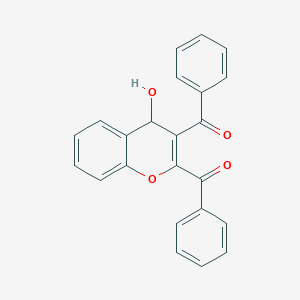
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
